DL-Phenylalanine is synthesized through both natural and synthetic pathways. It can be derived from dietary sources rich in proteins, such as meat, fish, eggs, dairy products, and certain plant-based foods. In laboratory settings, it is produced through chemical synthesis or fermentation processes. The classification of DL-Phenylalanine falls under amino acids, specifically aromatic amino acids, due to its phenolic structure.
The synthesis of DL-Phenylalanine (ring-^13C_6) typically involves the following methods:
DL-Phenylalanine (ring-^13C_6) retains the same fundamental structure as natural phenylalanine but features six carbon atoms in its aromatic ring that are isotopically labeled with carbon-13. The molecular formula is C9H11NO2 for DL-Phenylalanine, while the isotopic variant can be expressed as C9H11^{13}NO2.
DL-Phenylalanine (ring-^13C_6) participates in various biochemical reactions similar to its non-labeled counterpart:
The mechanism by which DL-Phenylalanine (ring-^13C_6) functions primarily involves its role as a precursor for protein synthesis. When ingested or infused into biological systems:
Relevant data on physical properties can be obtained from product specifications provided by suppliers such as Cambridge Isotope Laboratories .
DL-Phenylalanine (ring-^13C_6) has numerous applications in scientific research:
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